molecular formula C12H17ClN2O2 B6218798 4-[(4-nitrophenyl)methyl]piperidine hydrochloride CAS No. 333993-27-4

4-[(4-nitrophenyl)methyl]piperidine hydrochloride

Cat. No.: B6218798
CAS No.: 333993-27-4
M. Wt: 256.7
InChI Key:
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Description

4-[(4-nitrophenyl)methyl]piperidine hydrochloride is an organic compound that features a piperidine ring substituted with a 4-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitrophenyl)methyl]piperidine hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitrophenyl)methyl]piperidine hydrochloride undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-[(4-aminophenyl)methyl]piperidine hydrochloride.

    Substitution: Various substituted piperidine derivatives.

    Oxidation: Oxidized piperidine derivatives.

Scientific Research Applications

4-[(4-nitrophenyl)methyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-nitrophenyl)methyl]piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperidine ring provides a scaffold that can be modified to enhance the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-aminophenyl)methyl]piperidine hydrochloride: A reduced form of the compound with an amino group instead of a nitro group.

    4-[(4-methylphenyl)methyl]piperidine hydrochloride: A similar compound with a methyl group instead of a nitro group.

Uniqueness

4-[(4-nitrophenyl)methyl]piperidine hydrochloride is unique due to the presence of the nitro group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

333993-27-4

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.7

Purity

95

Origin of Product

United States

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